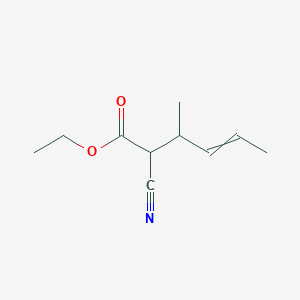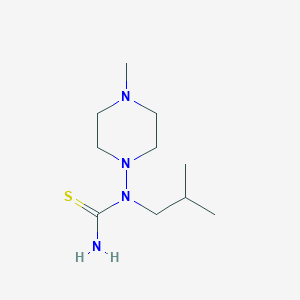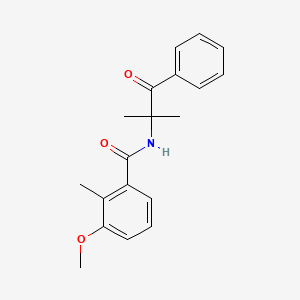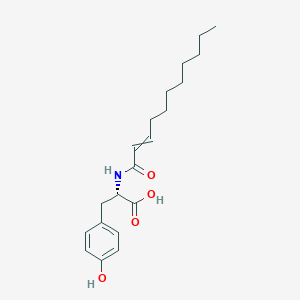![molecular formula C12H12F3NO B14223873 Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- CAS No. 506441-84-5](/img/structure/B14223873.png)
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- is a chemical compound with the molecular formula C12H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a butenyl chain, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- typically involves the reaction of a suitable benzamide precursor with a trifluoromethylated butenyl reagent. One common method involves the use of palladium-catalyzed aminocarbonylation reactions. For instance, 1-bromo-3-trifluoromethylbenzene can be reacted with formamide in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzamide: Similar in structure but lacks the butenyl chain.
4-Hydroxybenzamide: Contains a hydroxyl group instead of a trifluoromethyl group.
2,6-Difluorobenzamide: Contains two fluorine atoms instead of a trifluoromethyl group.
Uniqueness
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- is unique due to the presence of both a trifluoromethyl group and a butenyl chain. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
506441-84-5 |
|---|---|
Formule moléculaire |
C12H12F3NO |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
N-[(2R)-1,1,1-trifluoropent-4-en-2-yl]benzamide |
InChI |
InChI=1S/C12H12F3NO/c1-2-6-10(12(13,14)15)16-11(17)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,16,17)/t10-/m1/s1 |
Clé InChI |
JVTYTTCGFLLJHS-SNVBAGLBSA-N |
SMILES isomérique |
C=CC[C@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
C=CCC(C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)


![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)

![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)

![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)

